Proven In Vivo Efficacy: Survival Benefit in Intracranial GBM Xenograft Models
In a head-to-head comparison against vehicle control, treatment with GA11 significantly prolonged survival in mice bearing patient-derived, intracranial GBM xenografts. This in vivo efficacy is a key differentiator from many early-stage ALDH inhibitors that lack validated in vivo activity. The survival advantage was observed in two independent MES GSC-derived models [1].
| Evidence Dimension | Median survival time prolongation |
|---|---|
| Target Compound Data | GA11 treatment at 20 mg/kg (intraperitoneal injection for 7 days starting on day seven post-implantation) significantly prolonged survival. |
| Comparator Or Baseline | Vehicle control group in the same experiment. |
| Quantified Difference | In the MES83 model: P = 0.0096. In the MES267 model: P = 0.0262. |
| Conditions | Murine intracranial xenograft models derived from two distinct patient-derived mesenchymal GSC lines (MES83 and MES267). GA11 was administered via intraperitoneal injection. Survival was analyzed using the log-rank test. |
Why This Matters
This in vivo survival data provides quantitative evidence of GA11's efficacy in a physiologically relevant disease model, justifying its selection over untested or less active ALDH inhibitors for preclinical GBM studies.
- [1] Figure 6: The novel ALDH small molecule inhibitor GA11 attenuates MES GSC growth both in vitro and in vivo. From: FOXD1-ALDH1A3 Signaling Is a Determinant for the Self-Renewal and Tumorigenicity of Mesenchymal Glioma Stem Cells. PMC5161538. View Source
